Ianthelliformisamine B diTFA

Antibacterial MIC Determination Escherichia coli

Ianthelliformisamine B diTFA is a synthetic, bromotyrosine-derived antibacterial agent originally isolated from the marine sponge Suberea ianthelliformis. It exists as the di-trifluoroacetic acid (diTFA) salt form, which is the standard commercial formulation utilized for its enhanced solubility and handling.

Molecular Formula C21H27Br2F6N3O6
Molecular Weight 691.3 g/mol
Cat. No. B12389162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIanthelliformisamine B diTFA
Molecular FormulaC21H27Br2F6N3O6
Molecular Weight691.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;;
InChIKeyFKIKCFCKBQMKRB-TXOOBNKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ianthelliformisamine B diTFA: A Bromotyrosine-Derived Antibacterial Agent with Quantified MICs Against E. coli and S. aureus


Ianthelliformisamine B diTFA is a synthetic, bromotyrosine-derived antibacterial agent originally isolated from the marine sponge Suberea ianthelliformis [1]. It exists as the di-trifluoroacetic acid (diTFA) salt form, which is the standard commercial formulation utilized for its enhanced solubility and handling [2]. This compound belongs to the broader class of ianthelliformisamines (A-C) and their synthetic analogues, which are under investigation as potential leads for novel antimicrobial strategies, particularly against Gram-negative pathogens and for antibiotic enhancement [3].

Why Generic Substitution Fails: Critical Differentiation of Ianthelliformisamine B diTFA Within the Bromotyrosine Class


Within the ianthelliformisamine family and its synthetic analogues, biological activity is not a class effect; it is exquisitely sensitive to structural variations. Key comparative studies demonstrate that minor changes in the polyamine chain length or phenyl ring substitution can abolish antibacterial activity entirely [1]. For example, while many analogues of Ianthelliformisamine A and B demonstrate broad antibacterial activity, the parent Ianthelliformisamine C and all of its synthetic analogues are completely inactive against standard test strains [1]. Therefore, substituting Ianthelliformisamine B diTFA with a generic 'ianthelliformisamine' or a cheaper, uncharacterized analogue risks selecting a compound that is functionally inert, rendering experiments invalid and wasting research resources. Selection must be guided by the precise, quantified activity data provided below.

Quantitative Differentiation Guide for Ianthelliformisamine B diTFA: MIC, Bactericidal Activity, and Antibiotic Enhancement


Ianthelliformisamine B diTFA Exhibits Potent, Strain-Specific Antibacterial Activity with a 10-Fold MIC Difference Between E. coli and S. aureus

Ianthelliformisamine B diTFA demonstrates potent antibacterial activity against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 14.5 μM. Its activity against the Gram-positive S. aureus is significantly weaker, with an MIC of 144.7 μM [1]. In contrast, a closely related compound, Ianthelliformisamine C, exhibits no detectable antibacterial activity against either of these standard test strains under the same conditions [2]. This provides a clear, quantitative basis for differentiation from other class members.

Antibacterial MIC Determination Escherichia coli Staphylococcus aureus

Ianthelliformisamine B Analogues Demonstrate Potent Bactericidal Activity, Achieving a 99% Reduction in Viable Cell Count at 2× MIC

In a library of 39 synthetic analogues based on the ianthelliformisamines A and B scaffolds, certain derivatives demonstrated a rapid bactericidal effect against both E. coli and S. aureus. These compounds decreased the viable bacterial count by 99% at concentrations as low as 2 × MIC [1]. This is a critical functional distinction from mere bacteriostatic growth inhibition. This bactericidal profile was not observed for analogues based on the Ianthelliformisamine C scaffold, which were all completely inactive [1].

Bactericidal Time-Kill Assay Marine Natural Product Antibacterial Mechanism

Ianthelliformisamine B diTFA Acts as a Quantified Antibiotic Enhancer, Reducing the MIC of Ciprofloxacin by 4-Fold Against P. aeruginosa

Ianthelliformisamine B has been identified as an antibiotic enhancer. In combination with the fluoroquinolone ciprofloxacin, it reduced the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against Pseudomonas aeruginosa by 4-fold (to 1/4 of its original MIC) [1]. While the original publication uses the term 'ianthelliformisamine B', the commercially available form for research is the diTFA salt [2]. This activity is specific; not all polyamine natural products demonstrate this potentiating effect.

Antibiotic Adjuvant Synergy Pseudomonas aeruginosa Efflux Pump

The diTFA Salt Form of Ianthelliformisamine B Enhances Aqueous Solubility for In Vitro Applications

The commercial research formulation of Ianthelliformisamine B is as the di-trifluoroacetic acid (diTFA) salt, which has a molecular weight of 691.25 g/mol [1]. While quantitative solubility data for the free base versus the diTFA salt are not explicitly reported in primary literature, the formation of a TFA salt is a standard and well-established pharmaceutical technique to improve the aqueous solubility of basic amine-containing compounds, a structural feature present in Ianthelliformisamine B. This is a practical, formulation-level differentiation from the unsalted free base, which would have different solubility and handling properties.

Formulation Solubility TFA Salt Drug Discovery

Prioritized Research Scenarios for Ianthelliformisamine B diTFA Based on Quantified Activity Data


Lead Optimization for Gram-Negative Antibacterials Targeting E. coli

Given its quantified MIC of 14.5 μM against E. coli [1], Ianthelliformisamine B diTFA is a validated starting point for medicinal chemistry campaigns focused on developing novel agents against this key Gram-negative pathogen. Its activity is clearly superior to the inactive Ianthelliformisamine C, providing a strong basis for structure-activity relationship (SAR) studies.

Investigation of Antibiotic Enhancement Against Multi-Drug Resistant P. aeruginosa

The compound's demonstrated ability to reduce the MIC of ciprofloxacin by 4-fold against P. aeruginosa [1] makes it a critical tool for researchers studying antibiotic resistance mechanisms and seeking to develop combination therapies. Its use in synergy assays with other antibiotics can help identify new strategies to combat this difficult-to-treat pathogen.

Bactericidal Mechanism of Action Studies in E. coli and S. aureus

Research into the precise mechanism of action of this compound class is supported by evidence that certain ianthelliformisamine B analogues exhibit potent, rapid bactericidal activity, achieving a 99% kill at 2 × MIC [2]. Ianthelliformisamine B diTFA serves as a key scaffold for exploring the structural features responsible for membrane disruption or other lethal cellular events in both Gram-negative and Gram-positive models.

Calibration and Control for High-Throughput Antibacterial Screening

The well-defined, strain-specific MIC profile (E. coli: 14.5 μM, S. aureus: 144.7 μM [1]) makes Ianthelliformisamine B diTFA a reliable control compound or calibrant in high-throughput screening campaigns. Its differential activity against a Gram-negative and a Gram-positive strain provides a useful internal benchmark for assay performance and selectivity.

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